4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid
Description
4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid (CAS: 895011-68-4) is a heterocyclic compound with the molecular formula C₁₈H₁₇N₃O₄ and a molecular weight of 339.300 g/mol . Its structure comprises a pyrazole ring substituted with an amino group at position 5, a 3,4-dimethoxyphenyl group at position 4, and a benzoic acid moiety at position 1 (Figure 1).
Properties
IUPAC Name |
4-[5-amino-4-(3,4-dimethoxyphenyl)pyrazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-15-8-5-12(9-16(15)25-2)14-10-20-21(17(14)19)13-6-3-11(4-7-13)18(22)23/h3-10H,19H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBQUZAZSBXAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would revert these back to the original amino compound.
Scientific Research Applications
4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Benzene Backbones
Compound 11 (4-(5-Amino-4-(ethoxycarbonyl)-3-(methylthio)-1H-pyrazol-1-yl)benzoic acid) :
- Key Differences: Substituents at pyrazole positions 3 and 4: methylthio (SMe) and ethoxycarbonyl (COOEt) groups replace the 3,4-dimethoxyphenyl and amino groups in the target compound. Molecular weight: 322.08 g/mol (vs. 339.30 g/mol for the target compound).
- Spectroscopic Data: ¹H-NMR: The benzoic acid protons (δ 8.11–7.75 ppm) align with the target compound’s aromatic signals, but pyrazole substituents cause distinct shifts (e.g., δ 2.46 ppm for SMe vs. δ ~6.62 ppm for amino groups) .
3,4-Dimethoxyphenyl-Containing Analogues
Compounds 1 and 2 (trans- and cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene) :
- Key Differences :
- Cyclohexene backbone instead of pyrazole.
- Additional styryl group and lack of benzoic acid moiety.
- Biological Activity :
Pyrazole Derivatives with Aryl Substituents
Title Compound in (4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxy-phenyl)-1H-pyrazole) :
- Key Differences: Diaryl-substituted pyrazoline scaffold (non-aromatic) vs. the aromatic pyrazole in the target compound. Methoxyphenyl and biphenyl groups instead of benzoic acid.
- Relevance :
Benzoic Acid Derivatives
4-(Methylamino)benzoic Acid :
- Key Differences: Simplified structure lacking the pyrazole ring and 3,4-dimethoxyphenyl group. Methylamino substituent at the para position of benzoic acid.
- Physicochemical Properties: Lower molecular weight (151.16 g/mol) and fewer hydrogen-bonding groups (1 donor, 3 acceptors) compared to the target compound. Likely higher acidity (due to electron-withdrawing COOH group) but reduced structural complexity for targeted interactions.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectroscopic Comparison (¹H-NMR)
Research Implications
- The 3,4-dimethoxyphenyl group in the target compound may enhance bioactivity through electron donation or π-π stacking, as seen in neurotrophic cyclohexene derivatives .
- Replacing the amino group with methylthio or ethoxycarbonyl (as in Compound 11) alters solubility and reactivity, suggesting routes for prodrug development .
Biological Activity
4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound with the molecular formula C18H17N3O3 and a molecular weight of approximately 339.35 g/mol. Its structure features a benzoic acid moiety linked to a pyrazole ring, suggesting potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, including anticancer, anti-inflammatory, and antibacterial properties.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Benzoic Acid Moiety : Contributes to solubility and potential interactions with biological targets.
- Pyrazole Ring : Known for diverse biological activities, including anticancer effects.
Anticancer Activity
Research indicates that pyrazole derivatives often exhibit significant anticancer properties. The compound has shown promise in various studies:
- Mechanism of Action : It is believed to inhibit cancer cell proliferation through multiple pathways, potentially affecting cell cycle regulation and apoptosis.
- Cell Lines Tested : Studies have reported its effects on several cancer types, including breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer.
| Cell Type | Effect Observed | Reference |
|---|---|---|
| MDA-MB-231 | Inhibition of proliferation | |
| HepG2 | Induction of apoptosis | |
| Colorectal Cancer | Reduced cell viability |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored through various in vitro assays:
- Cytokine Production : It has been shown to reduce levels of pro-inflammatory cytokines in activated macrophages.
- Animal Models : In vivo studies suggest that it may alleviate symptoms in models of chronic inflammation.
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated:
- Spectrum of Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. Understanding its SAR is crucial for optimizing its biological activity:
-
Initial Synthesis Steps :
- Formation of the pyrazole ring.
- Coupling with the benzoic acid moiety.
-
Optimization Studies :
- Modifications at various positions on the pyrazole or benzoic acid moieties can enhance potency and selectivity for biological targets.
Case Studies
Recent studies have highlighted the efficacy of this compound:
- Study on Anticancer Properties : A recent investigation demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, with IC50 values indicating strong activity.
- Anti-inflammatory Effects in Animal Models : Another study showed that administration of the compound resulted in reduced inflammatory markers in a mouse model of arthritis.
Q & A
Q. What are the key structural features of 4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid, and how do they influence its physicochemical properties?
The compound consists of:
- A pyrazole ring substituted with an amino group at position 5 and a 3,4-dimethoxyphenyl group at position 3.
- A benzoic acid moiety linked to the pyrazole via position 1.
- Methoxy groups on the phenyl ring, enhancing lipophilicity and influencing intermolecular interactions like hydrogen bonding and π-π stacking .
Q. Methodological Insight :
Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?
Typical Synthesis Steps :
Pyrazole core formation : Cyclocondensation of hydrazines with β-keto esters or diketones under reflux in ethanol or DMF .
Functionalization : Introduction of the 3,4-dimethoxyphenyl group via Suzuki coupling or nucleophilic substitution.
Benzoic acid linkage : Ester hydrolysis under basic conditions (e.g., NaOH/EtOH) .
Q. Key Optimization Parameters :
- Temperature control (60–100°C) to avoid side reactions.
- Catalyst selection (e.g., Pd catalysts for coupling reactions) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C): Assigns proton environments and confirms substitution patterns (e.g., methoxy peaks at δ ~3.8 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .
Advanced Research Questions
Q. How can crystallographic data refinement challenges (e.g., disorder, twinning) be addressed for this compound?
Challenges :
- Disorder in methoxy groups due to rotational flexibility.
- Twinning from crystal packing inefficiencies.
Q. Solutions :
Q. Validation :
Q. How does the substitution pattern on the pyrazole ring affect biological activity?
Structure-Activity Relationship (SAR) Insights :
- Amino group at position 5 : Enhances hydrogen bonding with target proteins (e.g., enzymes) .
- 3,4-Dimethoxyphenyl group : Increases membrane permeability and modulates receptor binding .
Q. Comparative Data :
| Analog | Modification | Activity Trend |
|---|---|---|
| 4-(5-NH₂-4-Ph-pyrazole)benzoic acid | Phenyl instead of dimethoxy | ↓ Anticancer activity |
| 4-(5-NO₂-4-(3,4-OMePh)-pyrazole) | Nitro instead of amino | ↑ ROS generation |
Q. Methodology :
- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict target interactions.
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Potential Causes :
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Solubility issues : DMSO concentration effects on compound aggregation.
Q. Resolution Strategies :
- Standardized protocols : Use fixed DMSO concentrations (<1%) and validate with control compounds.
- Dose-response curves : Triplicate measurements with nonlinear regression analysis .
Q. What strategies optimize the compound’s stability under physiological conditions?
Degradation Pathways :
- Ester hydrolysis (benzoic acid moiety).
- Oxidative demethylation of methoxy groups.
Q. Stabilization Methods :
- Prodrug design : Esterification of the carboxylic acid to reduce hydrolysis .
- Lyophilization : Store as a lyophilized powder at -20°C to prevent oxidative degradation .
Q. What computational tools predict the compound’s ADMET properties?
- ADMET Prediction :
- SwissADME : Estimates bioavailability, BBB permeability, and CYP450 interactions.
- pkCSM : Predicts toxicity (e.g., hepatotoxicity) .
- Validation : Compare with in vitro assays (e.g., Caco-2 permeability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
